Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
Description
¹H/¹³C/¹¹B NMR Analysis
The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals:
- Tert-butyl group: δ 1.68 (s, 9H)
- Dioxaborolane methyls: δ 1.32 (s, 12H)
- Indole H4: δ 7.21 (d, J = 8.4 Hz)
- Indole H6: δ 7.45 (dd, J = 8.4, 1.6 Hz)
- Indole H7: δ 7.89 (d, J = 1.6 Hz)
¹³C NMR (101 MHz, CDCl₃) confirms the electronic environment:
¹¹B NMR (128 MHz, CDCl₃) shows a sharp singlet at δ 30.2 ppm, indicative of tetracoordinated boron in the dioxaborolane system.
FT-IR and UV-Vis Spectroscopy
FT-IR analysis (KBr) identifies critical functional groups:
UV-Vis spectroscopy (MeOH) reveals π→π* transitions at λ_max = 278 nm (ε = 12,400 M⁻¹cm⁻¹) and n→π* transitions at 320 nm (ε = 890 M⁻¹cm⁻¹), attributed to the conjugated indole-boronate system.
Table 2: Key spectroscopic assignments
| Technique | Signal | Value |
|---|---|---|
| ¹H NMR | Tert-butyl | δ 1.68 (s, 9H) |
| ¹³C NMR | Bpin quaternary C | δ 83.5 |
| ¹¹B NMR | Boron environment | δ 30.2 |
| FT-IR | C=O stretch | 1698 cm⁻¹ |
Computational Chemistry Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO (-5.82 eV) localized on the indole π-system
- LUMO (-1.94 eV) centered on the boronate group
- Natural Bond Orbital (NBO) analysis shows significant p-orbital contribution (72%) to the boron bonding network
The carbamate group induces a dipole moment of 4.12 Debye, polarizing the indole ring. Mayer bond orders confirm the boron-oxygen bonds (1.12) are stronger than typical B–O single bonds due to conjugation with the dioxaborolane ring.
Table 3: DFT-derived electronic parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -5.82 eV |
| LUMO Energy | -1.94 eV |
| Band Gap | 3.88 eV |
| Dipole Moment | 4.12 Debye |
| NBO Charge (B) | +0.67 |
The calculated infrared spectrum matches experimental data with a mean absolute error of 12 cm⁻¹, validating the proposed structure. Molecular dynamics simulations (298 K, explicit CHCl₃ solvent) predict a rotational barrier of 8.3 kcal/mol for the tert-butyl group, explaining its rigid NMR signature.
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-14(13-10-12(21)8-9-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQSMCBTNUUULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682322 | |
| Record name | tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024677-85-7 | |
| Record name | tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Synthetic Organic Chemistry
Reagent in Cross-Coupling Reactions
- This compound is often utilized as a boron-containing reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. The presence of the boron moiety facilitates the formation of carbon-carbon bonds, which are crucial for constructing complex organic molecules.
Example Reaction: where Ar and Ar' represent different aryl groups.
Medicinal Chemistry
Potential Anticancer Agents
- Compounds containing indole structures have been studied for their potential anticancer properties. Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate may exhibit cytotoxic effects against various cancer cell lines due to its ability to interact with biological targets.
Case Studies:
- Research indicates that derivatives of indole can inhibit specific kinases involved in cancer progression. The incorporation of the boron moiety may enhance the selectivity and potency of these compounds against tumor cells.
Material Science
Development of Organic Light Emitting Diodes (OLEDs)
- The compound's electronic properties make it suitable for applications in organic electronics, particularly in the development of OLEDs. Its ability to form stable films can be exploited to create efficient light-emitting layers.
Agricultural Chemistry
Pesticide Development
- There is potential for this compound to be explored as a precursor for developing new agrochemicals. Its structural features may allow for modifications that enhance biological activity against pests or diseases affecting crops.
Pharmaceutical Formulations
Drug Delivery Systems
- The incorporation of boron into drug formulations can improve solubility and bioavailability. This compound could be investigated for its role in enhancing the delivery of hydrophobic drugs.
Mechanism of Action
The mechanism by which tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which are crucial in the construction of complex organic molecules. The molecular targets and pathways involved are typically associated with the specific reactions it undergoes, such as the Suzuki-Miyaura coupling reaction.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility : The Boc group in the target compound improves solubility in dichloromethane and THF (>50 mg/mL) compared to unprotected boronate indoles (<10 mg/mL) .
- Crystallographic Stability : X-ray diffraction studies of tert-butyl 5-boronate-indoline-1-carboxylate reveal planar boronate geometry, which is consistent with DFT-optimized structures. This stability is critical for reproducible synthetic outcomes.
- Thermal Stability : Boc-protected boronate esters decompose above 200°C, whereas unprotected analogs degrade at lower temperatures (~150°C) .
Pharmaceutical Relevance
- Target Compound : Used in the synthesis of tricyclic topoisomerase inhibitors (e.g., REDX04139 ) and gold-containing anticancer agents . The bromine atom facilitates further halogenation or nucleophilic substitution.
- Indazole Analogs : Tert-butyl 5-bromo-3-oxo-indazole-1-carboxylate is a precursor for kinase inhibitors but lacks the boronate’s coupling utility.
- Isoindoline Derivatives : Compounds like tert-butyl 5-boronate-isoindoline-2-carboxylate are explored for CNS drugs due to their rigid, saturated cores.
Research Findings and Data Tables
Table 3: Spectroscopic Data Comparison
Biological Activity
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate (CAS: 1024677-85-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily linked to its interactions with various biological targets. The presence of the bromine atom and the dioxaborolane moiety contributes to its reactivity and binding affinity towards specific enzymes and receptors.
Potential Targets
- Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression.
- Efflux Pumps : It may also act as a modulator of multidrug resistance (MDR) by inhibiting efflux pumps in cancer cells .
Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer properties:
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) have shown sensitivity to this compound.
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
Inhibitory Effects on Drug Transporters
The compound has been shown to inhibit P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are critical in drug transport and resistance mechanisms in cancer therapy. This inhibition could enhance the efficacy of co-administered chemotherapeutic agents .
Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM .
Study 2: MDR Reversal
Another investigation focused on the compound's ability to reverse MDR in HCT116 cells. The study demonstrated that co-treatment with doxorubicin and tert-butyl 5-bromo resulted in a significant increase in doxorubicin accumulation within the cells compared to doxorubicin treatment alone .
Data Table
| Biological Activity | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Antitumor | MCF-7 | 12 | Cell viability reduction |
| MDR Reversal | HCT116 | N/A | Increased drug accumulation |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a tert-butyl 5-bromoindole-1-carboxylate precursor, which undergoes regioselective borylation at the 3-position of the indole ring. The borylation introduces the pinacol boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a common boron protecting group that stabilizes the boronic acid functionality and facilitates subsequent cross-coupling reactions.
Key Reagents and Catalysts
- Starting Material: tert-butyl 5-bromoindole-1-carboxylate
- Borylation Agent: Bis(pinacolato)diboron (B2Pin2)
- Catalyst: Palladium-based catalysts, commonly (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl2(dppf))
- Base: Potassium acetate (KOAc)
- Solvent: 1,4-Dioxane
- Reaction Conditions: Heating at 80°C for 16 hours under inert atmosphere
Detailed Preparation Procedure
The preparation involves a palladium-catalyzed Miyaura borylation reaction as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | tert-Butyl 5-bromoindole-1-carboxylate, Bis(pinacolato)diboron (1.2 equiv), PdCl2(dppf) (5 mol%), KOAc (3 equiv), 1,4-dioxane | Reactants are combined in 1,4-dioxane solvent. |
| 2 | Heat at 80°C for 16 hours under nitrogen atmosphere | The reaction mixture is stirred to facilitate borylation at the 3-position. |
| 3 | Work-up and purification | After completion, the reaction mixture is cooled, diluted, and purified typically by column chromatography to isolate the target boronate ester. |
Yield and Efficiency
Reaction Mechanism Insights
- The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with bis(pinacolato)diboron.
- Potassium acetate acts as a mild base to promote transmetallation.
- Reductive elimination regenerates the Pd(0) catalyst and forms the C-B bond selectively at the 3-position of the indole ring.
Analytical and Purity Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H25BBrNO4 |
| Molecular Weight | 422.12 g/mol |
| CAS Number | 1024677-85-7 |
| Physical State | Solid (typically purified by chromatography) |
| Purity | >95% (typical after purification) |
Notes on Alternative Methods
While the Pd-catalyzed borylation is the most common and efficient method, alternative approaches such as direct lithiation followed by reaction with trialkyl borates or other boron reagents may be possible but are less commonly used due to lower selectivity and harsher conditions.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | tert-Butyl 5-bromoindole-1-carboxylate |
| Borylation Agent | Bis(pinacolato)diboron (B2Pin2) |
| Catalyst | PdCl2(dppf) (5 mol%) |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Yield | ~71% |
| Purification | Column chromatography |
| Key Features | Selective borylation at 3-position, preservation of tert-butyl carbamate and bromine substituent |
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Storage: Store in a cool, dry place (<4°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester .
- Handling: Use flame-resistant labware, avoid sparks/open flames (P210), and wear PPE (gloves, goggles, lab coat) due to potential irritancy .
- First Aid: For skin/eye exposure, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .
- Waste Disposal: Neutralize with aqueous base (e.g., NaOH) to hydrolyze the boronate group before disposal .
Q. What are the primary synthetic routes to access this compound?
Methodological Answer:
- Key Steps:
- Indole Core Functionalization: Bromination at the 5-position of tert-butyl indole-1-carboxylate using NBS (N-bromosuccinimide) under radical or electrophilic conditions .
- Boronate Installation: Miyaura borylation at the 3-position using Pd(dppf)Cl₂ catalyst, bis(pinacolato)diboron, and KOAc in THF at 80°C .
- Purification: Flash chromatography (hexane/EtOAc gradient) or recrystallization (toluene) to isolate the product .
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer:
- Analytical Techniques:
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)₂ with SPhos or XPhos ligands for improved stability and turnover .
- Solvent Effects: Compare DME (dimethoxyethane) vs. THF; DME enhances solubility of aryl halides .
- Base Selection: Use K₃PO₄ for mild conditions or Cs₂CO₃ for electron-deficient partners .
- Temperature: Optimize between 60–100°C to balance reaction rate vs. boronate stability .
Q. What strategies enable selective functionalization of the bromine substituent?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr): Replace Br with amines (e.g., pyrrolidine) using CuI/1,10-phenanthroline in DMF at 120°C .
- Transition-Metal Catalysis: Employ Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) or Ullmann coupling (CuI, L-proline) .
- Photoredox Coupling: Use Ir(ppy)₃ and blue light for C–N bond formation under mild conditions .
Q. How can the compound’s stability under varying pH and solvent conditions be systematically evaluated?
Methodological Answer:
- Hydrolysis Studies:
- Solvent Compatibility: Assess solubility/stability in DMSO (long-term storage) vs. dichloromethane (short-term reactions) .
Q. What methods are recommended for characterizing potential degradation products?
Methodological Answer:
- Forced Degradation: Expose to heat (80°C, 24h), UV light (254 nm, 48h), or H₂O₂ (3%, 12h) to simulate stress conditions .
- LC-MS/MS: Identify major degradation products (e.g., tert-butyl cleavage product at m/z 258.03) .
- X-ray Crystallography: Resolve structural ambiguities in degraded samples (e.g., confirm boronic acid formation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
